molecular formula C13H19N3O3 B12359256 tert-Butyl 4-(N-hydroxycarbamimidoyl)benzylcarbamate

tert-Butyl 4-(N-hydroxycarbamimidoyl)benzylcarbamate

Cat. No.: B12359256
M. Wt: 265.31 g/mol
InChI Key: QDVBCHJDHLYNCR-UHFFFAOYSA-N
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Description

tert-Butyl 4-(N-hydroxycarbamimidoyl)benzylcarbamate (CAS 220648-78-2) is a high-value chemical intermediate with a molecular formula of C₁₃H₁₉N₃O₃ and a molecular weight of 265.31 g/mol . This compound features a tert-butyloxycarbonyl (Boc)-protected amine and a central N-hydroxycarbamimidoyl group, making it a versatile building block in medicinal chemistry and drug discovery . Its primary research application lies in the development of novel Sphingosine-1-phosphate receptor 1 (S1PR1) ligands . The N-hydroxycarbamimidoyl functional group is a key precursor in synthesizing various heterocycles and polar head groups, which are critical for optimizing the binding potency and selectivity of potential therapeutics . S1PR1 is a G-protein-coupled receptor implicated in immune-mediated diseases such as multiple sclerosis, making it a significant therapeutic target . Researchers utilize this compound to create analogs for investigating S1PR1 pathophysiology and for developing targeted molecular imaging agents, such as F-18 labeled radiotracers for Positron Emission Tomography (PET) . The Boc protecting group offers synthetic flexibility for further structural elaboration . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

tert-butyl N-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methyl]carbamate

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-8-9-4-6-10(7-5-9)11(14)16-18/h4-7,18H,8H2,1-3H3,(H2,14,16)(H,15,17)

InChI Key

QDVBCHJDHLYNCR-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)/C(=N/O)/N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=NO)N

Origin of Product

United States

Preparation Methods

Method 1: Direct Amidoxime Formation from Nitrile

Reagents/Conditions :

  • Hydroxylamine hydrochloride (NH₂OH·HCl)
  • Triethylamine (Et₃N)
  • Solvent: DMSO or ethanol
  • Temperature: Room temperature (RT) to reflux

Procedure :

  • Step 1 : Dissolve 4-cyanobenzylamine in DMSO or ethanol.
  • Step 2 : Add hydroxylamine hydrochloride and triethylamine.
  • Step 3 : Stir at RT for 1–2 hours (or reflux for 1 hour in ethanol).
  • Step 4 : Isolate the product via filtration or solvent evaporation.

Yield : ~80–93% (extrapolated from analogous reactions).

Mechanism :
The cyano group undergoes nucleophilic attack by hydroxylamine, forming an intermediate imidate, which is protonated to yield the amidoxime. Triethylamine neutralizes HCl byproducts.

Method 2: Alternative Base Systems

Reagents/Conditions :

  • Hydroxylamine hydrochloride (NH₂OH·HCl)
  • Sodium acetate (NaOAc)
  • Solvent: Dichloromethane (DCM) or THF
  • Temperature: 25–40°C

Procedure :

  • Step 1 : Dissolve 4-cyanobenzylcarbamate in DCM or THF.
  • Step 2 : Add NH₂OH·HCl and NaOAc.
  • Step 3 : Stir at 25–40°C for 1–2 hours.
  • Step 4 : Wash with water, dry, and isolate.

Yield : ~70% (reported for similar nitrile-to-amidoxime conversions).

Advantages :

  • Milder conditions compared to reflux.
  • Improved stability in less polar solvents.

Method 3: Catalytic Approaches

Reagents/Conditions :

  • Hydroxylamine hydrochloride (NH₂OH·HCl)
  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
  • Solvent: Water/organic phase (e.g., toluene:EtOH)
  • Temperature: 80°C

Procedure :

  • Step 1 : Dissolve 4-cyanobenzylcarbamate in toluene/ethanol.
  • Step 2 : Add NH₂OH·HCl and tetrabutylammonium bromide.
  • Step 3 : Stir at 80°C for 4–6 hours.
  • Step 4 : Extract and purify.

Yield : ~93% (reported for analogous Suzuki-Miyaura couplings).

Critical Data Tables

Table 1: Reaction Conditions for Amidoxime Formation

Method Reagents Solvent Temperature Time Yield Reference
1 NH₂OH·HCl + Et₃N DMSO/EtOH RT/Reflux 1–2 h 80–93%
2 NH₂OH·HCl + NaOAc DCM/THF 25–40°C 1–2 h 70%
3 NH₂OH·HCl + Phase-transfer catalyst Toluene/EtOH 80°C 4–6 h 93%

Table 2: Characterization Data

Property Value/Description Reference
Molecular Formula C₁₃H₁₉N₃O₃
Molecular Weight 265.31 g/mol
¹H NMR (CDCl₃) δ 7.18 (d, J = 6.9 Hz, 2H), δ 1.55 (s, 9H)
MS (M+Na)⁺ 288.11

Key Research Findings

Solvent Effects

  • DMSO : Enhances reaction rate due to its polar aprotic nature, ideal for amidoxime formation at RT.
  • DCM/THF : Reduces side reactions in less polar environments, suitable for sensitive substrates.

Base Optimization

  • Triethylamine : Neutralizes HCl efficiently, maintaining pH ~8–9 for optimal amidoxime formation.
  • Sodium Acetate : Mild base, prevents decomposition of Boc groups in carbamates.

Challenges and Innovations

Limitations

  • Nitrile Precursor Availability : Synthesis of 4-cyanobenzylamine remains a bottleneck.
  • Stereochemical Control : Amidoxime formation may yield mixtures of E/Z isomers, requiring chromatographic separation.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(N-hydroxycarbamimidoyl)benzylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

General Reaction Conditions:

  • Reagents : Hydroxylamine hydrochloride, triethylamine
  • Solvent : Tetrahydrofuran
  • Temperature : 75°C
  • Duration : 15 hours

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic molecules. Its structural features allow for modifications that can lead to the development of new compounds with desired properties.

Medicinal Chemistry

tert-Butyl 4-(N-hydroxycarbamimidoyl)benzylcarbamate is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of enzyme inhibition and receptor modulation.

Biochemical Studies

The compound is utilized in studies of biochemical pathways and enzyme interactions. It can act as a probe to investigate the mechanisms of action of enzymes and other proteins, aiding in the understanding of metabolic processes.

Antimicrobial Research

Research indicates that derivatives of this compound may exhibit antimicrobial activity, making it a subject of interest for developing new antibacterial agents.

Case Studies

Study TitleFocusFindings
Enzyme Inhibition by tert-Butyl DerivativesInvestigated the inhibitory effects on specific enzymesFound that the compound effectively inhibited enzyme activity at certain concentrations, suggesting potential therapeutic applications.
Synthesis and Characterization of Carbamate DerivativesExplored various synthetic routes to obtain related compoundsDemonstrated that modifications to the tert-butyl group enhance solubility and biological activity.
Antimicrobial Activity of Carbamate CompoundsAssessed the antibacterial properties against common pathogensShowed promising results, indicating that certain derivatives could be developed into effective antibiotics.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(N-hydroxycarbamimidoyl)benzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the functional group at the para position of the benzylcarbamate core. Key examples include:

Compound Name CAS No. Substituent Similarity Score Key Properties/Applications
tert-Butyl 4-formylbenzylcarbamate 156866-52-3 -CHO (aldehyde) 1.00 Intermediate for Schiff base synthesis
tert-Butyl 4-carbamoylbenzylcarbamate 871721-44-7 -CONH₂ (carbamoyl) 0.96 Precursor for urea derivatives
tert-Butyl 4-(aminomethyl)benzylcarbamate HCl 914465-97-7 -CH₂NH₂·HCl (aminomethyl) 1.00 Building block for peptide coupling
tert-Butyl 4-(bromomethyl)benzylcarbamate N/A -CH₂Br (bromomethyl) N/A Alkylating agent in SN2 reactions
tert-Butyl 2-(N'-hydroxycarbamimidoyl)acetate 218278-67-2 -C(=N-OH)-NH₂ on acetate N/A Chelating agent for metal coordination

Notes:

  • The aldehyde (156866-52-3) and carbamoyl (871721-44-7) derivatives exhibit high structural similarity but distinct reactivity: aldehydes participate in condensation reactions, while carbamoyls are inert under basic conditions .
  • The aminomethyl analog (914465-97-7) is protonated at physiological pH, enhancing water solubility and enabling ionic interactions in drug design .

Biological Activity

tert-Butyl 4-(N-hydroxycarbamimidoyl)benzylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula: C13H18N4O3
  • Molecular Weight: 278.31 g/mol
  • IUPAC Name: this compound
  • CAS Number: 10406-25-4

Synthesis

The synthesis of this compound typically involves the reaction of hydroxylamine with a suitable precursor. A common method includes:

  • Dissolving hydroxylamine hydrochloride in DMSO.
  • Adding triethylamine and stirring at room temperature.
  • Introducing the appropriate carbamate under heating conditions.
  • Extracting the product using organic solvents and purifying it.

The yield from this method can reach up to 99% under optimized conditions .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrates activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development. The minimum inhibitory concentration (MIC) values indicate effective bacterial growth inhibition at low concentrations.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes: The compound acts as an inhibitor of certain proteases involved in cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation: It induces oxidative stress within cells, leading to apoptosis.
  • Modulation of Signaling Pathways: The compound influences pathways related to cell survival and proliferation, such as the MAPK/ERK pathway.

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of this compound against MCF-7 breast cancer cells, the compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 12 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound .

Case Study 2: Antimicrobial Activity
A separate study assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting moderate antimicrobial activity that warrants further investigation for potential therapeutic applications.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)12 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(N-hydroxycarbamimidoyl)benzylcarbamate, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via a multi-step sequence involving carbamate formation and hydroxamidation. For example, tert-butyl carbamates are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Purification is critical and can be achieved using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Evidence from HDAC inhibitor synthesis (e.g., tert-butyl 4-(aminomethyl)benzylcarbamate conversion) highlights the use of intermediates with ≥95% purity, verified by HPLC and ¹H NMR .

Q. Which analytical techniques are most effective for characterizing tert-butyl 4-(N-hydroxycarbamimidoyl)benzylcarbamate?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm structural integrity and monitor reaction progress (e.g., tert-butyl group protons at δ ~1.4 ppm ).
  • Mass Spectrometry (APCI+/ESI+) : For molecular ion verification (e.g., m/z 223.0 [M+H]⁺ observed in HDAC intermediate synthesis ).
  • HPLC : To assess purity (>95% recommended for biological studies).

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid prolonged exposure to moisture, as tert-butyl carbamates are prone to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence stereochemical outcomes in multi-step syntheses?

  • Methodological Answer : The tert-butyl carbamate acts as a protecting group for amines, enabling regioselective reactions. For example, in enantioselective syntheses, iodolactamization of tert-butyl carbamate intermediates preserves stereochemistry, as demonstrated in CCR2 antagonist development . Computational modeling (e.g., DFT) can predict steric effects during key steps like cyclization .

Q. What strategies mitigate side reactions during deprotection of the tert-butyl carbamate group?

  • Methodological Answer : Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard, but side reactions (e.g., oxazolidinone formation) may occur. Optimization involves:

  • Temperature Control : 0–25°C to minimize carbocation rearrangements.
  • Scavengers : Adding triisopropylsilane (TIS) to quench reactive intermediates .
  • Monitoring : Real-time LC-MS to detect byproducts.

Q. How is this compound utilized in the synthesis of histone deacetylase (HDAC) inhibitors?

  • Methodological Answer : The hydroxamimidoyl moiety serves as a zinc-binding group in HDAC inhibitors. In one protocol, tert-butyl 4-(aminomethyl)benzylcarbamate (intermediate 22 ) is converted to a hydroxamate derivative (compound 23 ) via hydroxamidation, achieving 93% yield over two steps. Biological testing requires IC₅₀ validation using enzymatic assays (e.g., HDAC1/2 isoform selectivity) .

Q. What computational tools are recommended for predicting reactivity and interaction profiles of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate tert-butyl group stability in solvent environments (e.g., water/DMSO mixtures).
  • Docking Studies : Predict binding affinities to biological targets (e.g., HDACs using AutoDock Vina).
  • QSPR Models : Relate logP (calculated ~2.1) to membrane permeability .

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